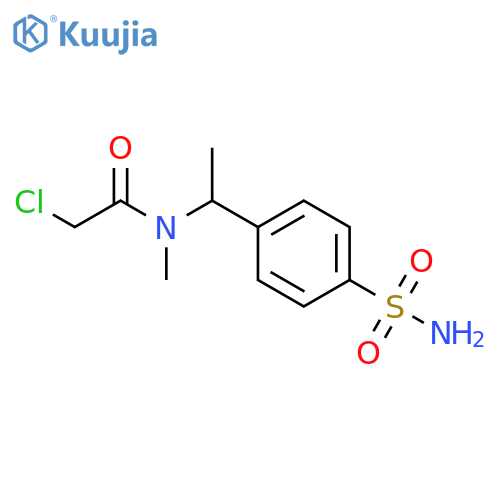

Cas no 2411266-33-4 (2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide)

2411266-33-4 structure

商品名:2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide

CAS番号:2411266-33-4

MF:C11H15ClN2O3S

メガワット:290.766400575638

MDL:MFCD32858936

CID:5194689

PubChem ID:146083116

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 化学的及び物理的性質

名前と識別子

-

- Acetamide, N-[1-[4-(aminosulfonyl)phenyl]ethyl]-2-chloro-N-methyl-

- 2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide

-

- MDL: MFCD32858936

- インチ: 1S/C11H15ClN2O3S/c1-8(14(2)11(15)7-12)9-3-5-10(6-4-9)18(13,16)17/h3-6,8H,7H2,1-2H3,(H2,13,16,17)

- InChIKey: YPQZRJNPHJXOCV-UHFFFAOYSA-N

- ほほえんだ: C(N(C(C1=CC=C(S(N)(=O)=O)C=C1)C)C)(=O)CCl

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-22610-0.25g |

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |

2411266-33-4 | 95% | 0.25g |

$498.0 | 2024-06-20 | |

| Enamine | EN300-22610-10.0g |

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |

2411266-33-4 | 95% | 10.0g |

$2331.0 | 2024-06-20 | |

| Enamine | EN300-22610-1.0g |

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |

2411266-33-4 | 95% | 1.0g |

$541.0 | 2024-06-20 | |

| Enamine | EN300-22610-5.0g |

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |

2411266-33-4 | 95% | 5.0g |

$1572.0 | 2024-06-20 | |

| Enamine | EN300-22610-0.05g |

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |

2411266-33-4 | 95% | 0.05g |

$455.0 | 2024-06-20 | |

| Enamine | EN300-22610-0.1g |

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |

2411266-33-4 | 95% | 0.1g |

$476.0 | 2024-06-20 | |

| Enamine | EN300-22610-0.5g |

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |

2411266-33-4 | 95% | 0.5g |

$520.0 | 2024-06-20 | |

| Enamine | EN300-22610-2.5g |

2-chloro-N-methyl-N-[1-(4-sulfamoylphenyl)ethyl]acetamide |

2411266-33-4 | 95% | 2.5g |

$1063.0 | 2024-06-20 |

2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2411266-33-4 (2-chloro-N-methyl-N-1-(4-sulfamoylphenyl)ethylacetamide) 関連製品

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量